

Methyl (isobutyl)carbamate CAS number and registry information

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Compound of Interest		
Compound Name:	Methyl (isobutyl)carbamate	
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An In-depth Technical Guide to Methyl (isobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Core Registry Information

Methyl (isobutyl)carbamate, a carbamate ester, is a chemical compound with significant interest in various scientific domains. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, tailored for researchers and professionals in drug development.

Identifier	Value	Reference
CAS Number	56875-02-6	[1]
Molecular Formula	C6H13NO2	[1]
Molecular Weight	131.17 g/mol	[2]
IUPAC Name	2-methylpropyl N- methylcarbamate	[2]
Synonyms	Methyl (isobutyl)carbamate, Isobutyl N-methylcarbamate	[2]



Physicochemical Properties

A summary of the key physicochemical properties of **Methyl (isobutyl)carbamate** is presented below. These parameters are crucial for understanding its behavior in various experimental and biological systems.

Property	Value	Reference
XLogP3	1.3	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	3	[2]
Kovats Retention Index (Standard Non-polar)	1021	[2]
Kovats Retention Index (Standard Polar)	1525	[2]

Synthesis and Experimental Protocols

The synthesis of carbamates can be achieved through various chemical reactions. While a specific, detailed protocol for the direct synthesis of **Methyl (isobutyl)carbamate** is not readily available in the searched literature, a general and adaptable methodology involves the reaction of an alcohol with an isocyanate, or the reaction of a chloroformate with an amine.

A plausible synthetic route for **Methyl (isobutyl)carbamate** would be the reaction of isobutanol with methyl isocyanate.

General Experimental Protocol for Carbamate Synthesis (Illustrative)

This protocol is a general representation and would require optimization for the specific synthesis of **Methyl (isobutyl)carbamate**.



- Reaction Setup: A solution of isobutanol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Reactant: Methyl isocyanate (1.0 equivalent) is added dropwise to the stirred solution of isobutanol at a controlled temperature (typically 0 °C to room temperature).
- Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: Upon completion, the reaction mixture is typically washed with a saturated
 aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over
 an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is
 removed under reduced pressure.
- Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or distillation, to yield the pure Methyl (isobutyl)carbamate.

Logical Workflow for Synthesis



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Caption: General synthetic workflow for **Methyl** (isobutyl)carbamate.

Spectroscopic Data



While specific spectra for **Methyl** (**isobutyl**)**carbamate** were not found, the expected spectral characteristics can be inferred from the analysis of similar carbamate structures.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons) and a singlet for the N-methyl group. The carbamate NH proton would likely appear as a broad singlet.
- 13C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the carbamate, the carbons of the isobutyl group, and the N-methyl carbon.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the carbamate group, typically in the region of 1730-1680 cm⁻¹. N-H stretching vibrations would also be observable around 3300 cm⁻¹.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the isobutyl group and the carbamate moiety.

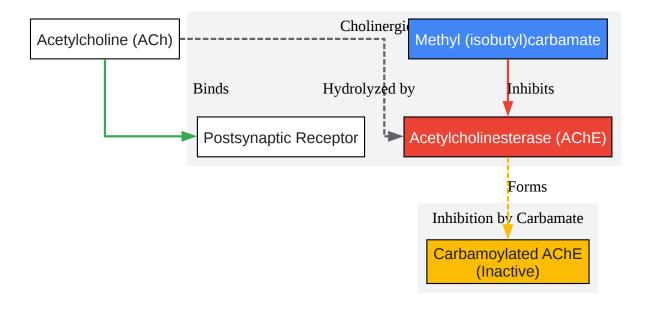
Biological Activity and Signaling Pathways

Carbamates as a class of compounds are well-known for their biological activities, primarily as inhibitors of cholinesterase enzymes. This inhibitory action leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors.

Mechanism of Acetylcholinesterase Inhibition

The primary mechanism of action for many carbamates involves the carbamoylation of the serine hydroxyl group within the active site of acetylcholinesterase (AChE). This process inactivates the enzyme, preventing it from hydrolyzing acetylcholine.





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Caption: Simplified signaling pathway of acetylcholinesterase inhibition by a carbamate.

While this is the general mechanism for many carbamates, specific inhibitory constants (e.g., IC₅₀) for **Methyl (isobutyl)carbamate** against acetylcholinesterase are not available in the searched literature. Further experimental studies would be required to quantify its specific activity.

Conclusion

This technical guide provides a foundational understanding of **Methyl (isobutyl)carbamate**, summarizing its core registry information, physicochemical properties, and potential biological activities based on the current body of scientific literature. While specific experimental protocols and detailed spectroscopic and biological data for this particular compound are limited, the information presented on the broader class of carbamates offers valuable insights for researchers and professionals in drug discovery and development. Further investigation is warranted to fully elucidate the specific characteristics and potential applications of **Methyl (isobutyl)carbamate**.



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